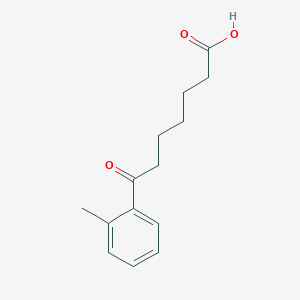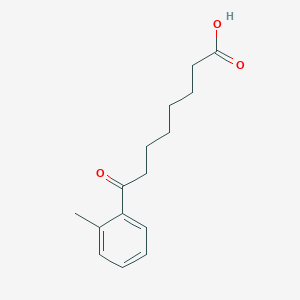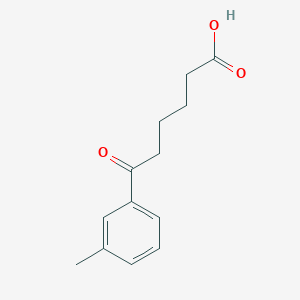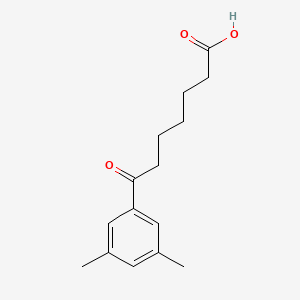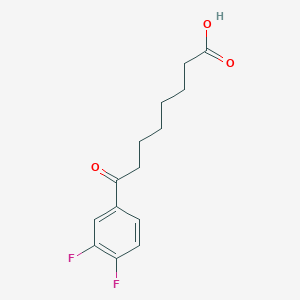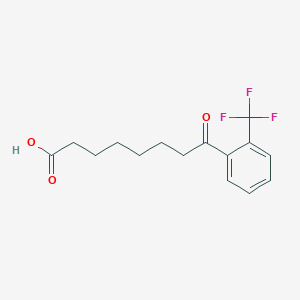
8-Oxo-8-(2-trifluoromethylphenyl)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxo-8-(2-trifluoromethylphenyl)octanoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxo group and a trifluoromethylphenyl group attached to an octanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxo-8-(2-trifluoromethylphenyl)octanoic acid typically involves the introduction of the trifluoromethylphenyl group to an octanoic acid derivative. One common method includes the use of Friedel-Crafts acylation, where an octanoic acid derivative reacts with a trifluoromethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity product.
Chemical Reactions Analysis
Types of Reactions
8-Oxo-8-(2-trifluoromethylphenyl)octanoic acid undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other higher oxidation state compounds.
Reduction: The oxo group can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethylphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives depending on the nature of the substituent.
Scientific Research Applications
8-Oxo-8-(2-trifluoromethylphenyl)octanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-Oxo-8-(2-trifluoromethylphenyl)octanoic acid involves its interaction with specific molecular targets and pathways. The oxo group and the trifluoromethylphenyl group contribute to its reactivity and ability to form complexes with various biomolecules. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4-(3-trifluoromethylphenyl)butyric acid
- 7-(3,5-bis(trifluoromethyl)phenyl)-7-oxoheptanoic acid
- 6-(3,5-bis(trifluoromethyl)phenyl)-6-oxo-hexanoic acid
Uniqueness
8-Oxo-8-(2-trifluoromethylphenyl)octanoic acid is unique due to its specific structural features, including the position of the trifluoromethyl group and the length of the carbon chain
Properties
IUPAC Name |
8-oxo-8-[2-(trifluoromethyl)phenyl]octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3O3/c16-15(17,18)12-8-6-5-7-11(12)13(19)9-3-1-2-4-10-14(20)21/h5-8H,1-4,9-10H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMJOXYUWMHCHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCCC(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645406 |
Source


|
| Record name | 8-Oxo-8-[2-(trifluoromethyl)phenyl]octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-04-3 |
Source


|
| Record name | 8-Oxo-8-[2-(trifluoromethyl)phenyl]octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


